molecular formula C17H20N4O4S B2911918 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 941240-68-2

4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2911918
CAS No.: 941240-68-2
M. Wt: 376.43
InChI Key: LSRKLTJLTOQNKE-UHFFFAOYSA-N
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Description

The compound 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide (hereafter referred to as Compound X) is a 1,3-oxazole derivative featuring a cyano group at position 4, a (oxolan-2-yl)methylamino substituent at position 5, and a dimethyl-substituted benzenesulfonamide moiety. The oxazole heterocycle and sulfonamide group are common pharmacophores in medicinal chemistry, often associated with bioactivity such as enzyme inhibition or antimicrobial effects .

This article compares Compound X with structurally related analogs, focusing on substituent variations, physicochemical properties, and synthetic pathways.

Properties

IUPAC Name

4-[4-cyano-5-(oxolan-2-ylmethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-21(2)26(22,23)14-7-5-12(6-8-14)16-20-15(10-18)17(25-16)19-11-13-4-3-9-24-13/h5-8,13,19H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRKLTJLTOQNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3CCCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an amino alcohol and a nitrile, under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanogen bromide or similar reagents to introduce the cyano group onto the oxazole ring.

    Attachment of the oxolan-2-yl group: This can be done through nucleophilic substitution reactions, where the oxolan-2-yl group is introduced using an appropriate alkylating agent.

    Formation of the sulfonamide group: This involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: Due to its unique structural features, the compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxazole and sulfonamide groups can interact with the active sites of enzymes, while the cyano group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural Analogues of the 1,3-Oxazole Core

Substituent Variations at Position 5 of the Oxazole Ring
  • Compound X: 5-[(Oxolan-2-yl)methyl]amino group.
  • Analog 1: 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide () Substituent: 2-Phenylethylamino group. Molecular weight: 396.47 g/mol; logP: 2.85; logSw (aqueous solubility): -3.564. The phenethyl group increases hydrophobicity compared to the oxolane-derived substituent in Compound X.
  • Analog 2: 4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide () Substituent: 4-Methoxyphenylamino group. The methoxy group enhances hydrogen-bond acceptor capacity (PSA: ~79.78 Ų) but may reduce metabolic stability due to demethylation risks.
  • Analog 3: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide () Substituent: Hydrazinylidene linkage with a 4-methylphenyl group. Lower molecular weight (357.38 g/mol) and higher melting point (288°C) due to rigid hydrazine structure.

Key Comparison :

Parameter Compound X (Inferred) Analog 1 Analog 2 Analog 3
Molecular Weight (g/mol) ~400 (estimated) 396.47 ~380 (estimated) 357.38
logP ~2.0 (polar oxolane) 2.85 ~2.5 1.5–2.0
Hydrogen Bond Donors 1 1 1 2
PSA (Ų) ~90 79.78 ~85 ~120
Variations in the Sulfonamide Group
  • Compound X: N,N-Dimethyl substitution reduces hydrogen-bond donor capacity (1 donor) and enhances lipophilicity.
  • Analog 4: Cyazofamid () Structure: 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide. Heterocycle: Imidazole instead of oxazole. Bioactivity: Fungicidal activity due to the chloro and p-tolyl groups.

Key Insight : The N,N-dimethyl substitution is conserved across analogs, but the heterocycle (oxazole vs. imidazole) significantly alters electronic properties and target interactions.

Physicochemical and Pharmacokinetic Properties

  • Compound X : The oxolane moiety likely improves solubility (logSw ≈ -3.5 inferred) compared to aromatic substituents.
  • Analog 1 : Lower solubility (logSw = -3.566) due to the phenethyl group .
  • Analog 5 : 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ()
    • logP: ~3.0 (fluorophenyl increases hydrophobicity).
    • Demonstrates the trade-off between polar oxolane and aromatic substituents.

Biological Activity

The compound 4-(4-cyano-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative with potential biological activity. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a sulfonamide group, which is critical for its biological activity. The presence of the oxazole ring and cyano group may also contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities, particularly in the inhibition of enzymes and interaction with cellular pathways. The specific compound has shown promise in the following areas:

  • Antimicrobial Activity : Sulfonamides have historically been utilized as antibiotics. The introduction of functional groups such as cyano and oxazole may enhance their efficacy against bacterial strains.
  • Tyrosine Kinase Inhibition : Some studies suggest that compounds similar to this sulfonamide act as inhibitors of tyrosine kinases, which are crucial in signaling pathways related to cancer progression. In particular, Bruton tyrosine kinase (BTK) inhibitors are of significant interest in cancer therapy .
  • Cardiovascular Effects : Research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters by affecting perfusion pressure and coronary resistance. For instance, studies have shown that benzenesulfonamide derivatives can alter blood pressure through calcium channel modulation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits potential against various bacterial strains; specific activity dependent on structure.
Tyrosine Kinase InhibitionInhibitory effects on BTK; potential application in cancer treatment.
Cardiovascular EffectsModulation of perfusion pressure; influences coronary resistance via calcium channel interactions.

Case Study: Tyrosine Kinase Inhibition

A study focusing on a related sulfonamide demonstrated significant inhibition of BTK, suggesting that modifications in the chemical structure can enhance its potency as an anticancer agent. This study utilized various assays to evaluate enzyme activity and cell viability under treatment with the compound .

Case Study: Cardiovascular Impact

In an experimental setup assessing the cardiovascular effects of benzenesulfonamide derivatives, it was found that specific compounds significantly reduced coronary resistance compared to controls. This suggests a mechanism involving calcium channel inhibition, which warrants further investigation into pharmacokinetic properties .

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The presence of polar functional groups may enhance solubility and bioavailability.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation, which could affect efficacy and toxicity.
  • Excretion : Renal excretion is likely given the sulfonamide structure.

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